molecular formula C9H9Cl2N B13623612 (E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine

(E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine

Cat. No.: B13623612
M. Wt: 202.08 g/mol
InChI Key: PICGQJWHHSEXIK-OWOJBTEDSA-N
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Description

(E)-3-(2,4-Dichlorophenyl)prop-2-en-1-amine is a synthetic organic compound featuring a trans-configured (E) prop-2-en-1-amine backbone linked to a 2,4-dichlorophenyl ring. This structure classifies it as a valuable scaffold in medicinal and synthetic chemistry. The compound serves as a versatile building block for the synthesis of more complex molecules, including Mannich bases, which are beta-amino ketone-carrying compounds known for their wide range of biological activities . Researchers can utilize this amine in nucleophilic addition and condensation reactions to develop novel chemical entities. The 2,4-dichlorophenyl moiety is a common pharmacophore found in compounds with demonstrated biological activity. For instance, structurally related chalcones containing this group have shown promising antimalarial, antibiotic-modifying, and anticancer properties in scientific studies . The primary amine group in this compound makes it a suitable precursor for generating libraries of derivatives aimed at drug discovery and investigating structure-activity relationships (SAR). This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

IUPAC Name

(E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9Cl2N/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6H,5,12H2/b2-1+

InChI Key

PICGQJWHHSEXIK-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/CN

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=CCN

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Description
Molecular Formula C9H9Cl2N
Molecular Weight 202.08 g/mol
IUPAC Name (E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine
CAS Number Not explicitly provided in sources
Structural Features 2,4-dichlorophenyl ring, trans-alkene, primary amine
Standard InChI InChI=1S/C9H9Cl2N/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6H,5,12H2/b2-1+
Standard InChIKey PICGQJWHHSEXIK-OWOJBTEDSA-N

Preparation Methods of (E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine

General Synthetic Strategy

The synthesis of (E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine generally involves the formation of the α,β-unsaturated amine system with the 2,4-dichlorophenyl substituent at the β-position. The key steps include:

  • Formation of the α,β-unsaturated carbonyl intermediate or equivalent.
  • Conversion of the carbonyl or related functional group to the primary amine.
  • Control of the (E)-stereochemistry of the double bond.

Synthetic Routes Reported

Reduction of α,β-Unsaturated Carbonyl Precursors

One common approach involves preparing an α,β-unsaturated carbonyl compound bearing the 2,4-dichlorophenyl group, such as cinnamaldehyde or cinnamyl derivatives, followed by reductive amination or reduction to the corresponding allylic amine.

  • For example, lithium aluminum hydride reduction of 3,4-dichlorophenylacetic acid derivatives, followed by functional group transformations, has been reported in related compounds, indicating the feasibility of reducing carbonyl precursors to amines.
Refluxing with Bromoalkyl Hydrobromides

Preparation of 3,4-dichlorophenyl alkyl amines has been achieved by refluxing excess dichloroaniline with bromoalkyl hydrobromides to form the corresponding amine linkers. This method could be adapted to synthesize 2,4-dichlorophenyl propenyl amines.

Metal-Catalyzed Cross-Coupling and Catalytic Synthesis

Recent advances in metal-catalyzed reactions, such as nickel or palladium-catalyzed cross-coupling, allow the formation of aryl-substituted alkenes with high stereoselectivity. These methods can be used to synthesize (E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine by coupling 2,4-dichlorophenyl halides with suitable alkene precursors, followed by amination steps.

Example Synthetic Procedure (Hypothetical Based on Literature)

Step Reagents and Conditions Outcome
1 2,4-Dichlorobenzaldehyde + nitromethane + base (KOH) Formation of (E)-3-(2,4-dichlorophenyl)prop-2-en-1-nitroalkene via Henry reaction
2 Reduction of nitroalkene with catalytic hydrogenation (Pd/C, H2) or metal hydrides (LiAlH4) Conversion to (E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine
3 Purification by recrystallization or chromatography Isolated pure (E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine

This method is consistent with common synthetic approaches to allylic amines and is supported by analogous compound syntheses in the literature.

Data Tables of Related Syntheses and Yields

Compound/Intermediate Methodology Yield (%) Reference
3,4-Dichlorophenylpropionamine (analog) Lithium aluminum hydride reduction of propionamide Not specified
Arylcinnamylamine derivative Heck reaction + hydrazine cleavage Not specified
3-(2,4-Dichlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (related chalcone) Grinding with thiosemicarbazide + base catalyst 62
4-(3-(2,4-Dichlorophenyl)-3-oxoprop-1-enyl)phenylacrylate (monomer) Reaction of diketone with acryloyl chloride 79

Research Findings and Mechanistic Insights

  • The stereoselectivity of the (E)-isomer is typically controlled during the formation of the α,β-unsaturated intermediate, often via base-catalyzed aldol or Knoevenagel condensations.
  • Metal-catalyzed cross-coupling reactions provide high regio- and stereoselectivity, allowing efficient construction of the (E)-alkene bond.
  • Reduction steps to convert carbonyl or nitro precursors to amines must be carefully controlled to avoid over-reduction or isomerization of the double bond.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form saturated amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes structurally related compounds, highlighting substituent effects, amine types, and available bioactivity

Compound Name Substituents on Phenyl Amine Type Molecular Formula Molecular Weight Bioactivity/Notes Reference
(E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine 2,4-dichloro Primary amine C₉H₈Cl₂N 217.07 No bioactivity reported
(E)-3-(4-methoxyphenyl)prop-2-en-1-amine 4-methoxy Primary amine C₁₀H₁₃NO 163.22 Isolated from Etlingera pavieana; no bioactivity data
(E)-3-(4-Chlorophenyl)-N-methyl-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine 4-chloro Tertiary amine C₂₁H₂₀ClN 321.84 Structural complexity; potential steric hindrance
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine 2-methoxy Secondary amine C₁₃H₁₉NO 205.30 No bioactivity reported
2-(3-Chloro-2,4-difluorophenyl)prop-2-en-1-amine 3-chloro, 2,4-difluoro Primary amine C₉H₈ClF₂N 203.61 Electron-withdrawing fluorine substituents
1-(2,4-dichlorophenyl)ethylamine 2,4-dichloro (ethyl substituent) Secondary amine C₁₁H₁₁Cl₂N 228.12 Propargyl group introduces alkyne reactivity

Key Comparative Insights

Substituent Effects :

  • Electron-Withdrawing Groups : The 2,4-dichloro substitution in the target compound enhances aromatic ring stability and may improve resistance to metabolic degradation compared to electron-donating groups (e.g., 4-methoxy in ).
  • Halogen Diversity : Fluorine substituents (as in ) increase lipophilicity and may enhance blood-brain barrier penetration, whereas chlorine atoms balance electronegativity and steric bulk .

Amine Classification: Primary Amines: The target compound and analogs in exhibit higher solubility in polar solvents due to the unsubstituted amine group, favoring interactions with biological targets.

Bioactivity Trends :

  • While the target compound lacks reported bioactivity, structurally related compounds demonstrate varied applications. For example, acetochlor (3-(2,4-dichlorophenyl)-1-methylurea), a chloroacetanilide herbicide, inhibits weed growth via protein synthesis disruption .
  • (E)-((E)-3-(4-methoxyphenyl)allyl)3-(4-hydroxyphenyl)acrylate (from ) exhibited weak antitubercular and cytotoxic activity, suggesting that substitution patterns on the propenyl chain and phenyl ring critically influence bioactivity.

Q & A

Q. What synthetic methodologies are commonly employed for preparing (E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine?

The compound is typically synthesized via Claisen-Schmidt condensation, involving the reaction of 2,4-dichlorobenzaldehyde with an appropriate amine precursor. For example, silica-supported catalysts (e.g., piperidine) facilitate the formation of the α,β-unsaturated ketone intermediate, which is subsequently reduced to the amine. Reaction conditions such as solvent choice (e.g., ethanol or DMF), temperature (80–100°C), and catalyst loading must be optimized to enhance yield and stereoselectivity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • FT-IR : Identification of amine (-NH₂) stretching (~3300 cm⁻¹) and C=C alkene vibrations (~1600 cm⁻¹).
  • NMR : ¹H NMR reveals the (E)-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons) and aromatic proton splitting patterns. ¹³C NMR confirms substitution on the dichlorophenyl ring.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 232.03 for C₉H₈Cl₂N) .

Q. What safety precautions are essential during experimental handling?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Waste Disposal : Segregate halogenated waste for specialized treatment due to environmental persistence .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular geometry derived from spectroscopic methods?

Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths, angles, and confirmation of the (E)-stereochemistry. For instance, a study on a structurally similar chalcone derivative reported a monoclinic crystal system (space group P2₁/c) with a dihedral angle of 15.2° between the dichlorophenyl and enamine planes, resolving ambiguities in NMR-based conformational analysis . Software like SHELXL refines structural models using least-squares minimization, ensuring accuracy in geometric parameters .

Q. How do hydrogen-bonding patterns influence the solid-state packing of this compound?

Graph set analysis (e.g., Etter’s rules) reveals that intermolecular N–H···N and C–H···Cl interactions drive crystal packing. In one study, chains of molecules linked via N–H···O hydrogen bonds formed a 2D network, stabilizing the lattice. Such patterns impact physicochemical properties like solubility and melting point .

Q. What computational methods are suitable for modeling electronic properties and reactivity?

  • DFT Calculations : B3LYP/6-311++G(d,p) optimizes geometry and predicts frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity.
  • AIM Theory : Evaluates bond critical points (BCPs) to quantify hydrogen-bond strength (e.g., ρ ≈ 0.05 a.u. for weak interactions) .

Q. How can conflicting spectral and crystallographic data be reconciled?

Discrepancies may arise from dynamic effects (e.g., solvent-induced conformational changes in solution vs. rigid crystal structures). For example, NMR may suggest free rotation of the dichlorophenyl group, while SC-XRD shows a fixed conformation. Combining variable-temperature NMR and molecular dynamics simulations can resolve such contradictions .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalytic asymmetric hydrogenation using Ru-BINAP complexes achieve high enantiomeric excess (>90%). Monitoring via chiral HPLC (e.g., Chiralpak IC column) validates purity .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for (E)-3-(2,4-Dichlorophenyl)prop-2-en-1-amine Derivatives

ParameterValueSource
Space groupP2₁/c (monoclinic)
Unit cell dimensionsa = 9.570 Å, b = 13.954 Å
H-bond length (N–H···N)2.89 Å

Q. Table 2. Computational Results for Electronic Properties

MethodHOMO (eV)LUMO (eV)Band Gap (eV)
B3LYP/6-311++G(d,p)-6.12-1.984.14

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